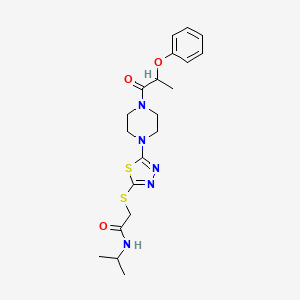

N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Beschreibung

This compound features a 1,3,4-thiadiazole core substituted with a thioacetamide group linked to an isopropyl chain and a piperazine moiety modified with 2-phenoxypropanoyl. The 1,3,4-thiadiazole scaffold is renowned for its metabolic stability and bioisosteric properties, making it a common structural motif in drug discovery .

Eigenschaften

IUPAC Name |

2-[[5-[4-(2-phenoxypropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S2/c1-14(2)21-17(26)13-29-20-23-22-19(30-20)25-11-9-24(10-12-25)18(27)15(3)28-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVPWCZKVFDQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the thiadiazole moiety contributes to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure can be summarized as follows:

- Chemical Formula : C₁₈H₂₄N₄O₂S

- Molecular Weight : 372.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nuclear Hormone Receptors : The compound has been shown to act on nuclear hormone receptors, which are critical in regulating gene expression related to cell proliferation and differentiation .

- Anticancer Activity : Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, suggesting its potential use as an antimicrobial agent .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related thiadiazole compounds.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in clinical and preclinical settings:

- Anticancer Studies :

- Antimicrobial Efficacy :

- Anti-inflammatory Effects :

Wissenschaftliche Forschungsanwendungen

N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry, especially in the creation of therapeutic agents. It features a structural arrangement including a piperazine moiety and thiadiazole ring, known for their biological activity.

Scientific Applications

- Antiviral Activity This compound has been studied for its antiviral activity against the tobacco mosaic virus. It exhibited antiviral activity against the tobacco mosaic virus at a concentration of 500 μg·mL-1.

- Small-Molecule Inhibitor this compound belongs to the class of thioacetamides and can be categorized as a small-molecule inhibitor that targets specific biological pathways. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

- Potential uses this compound has several scientific uses, including applications in medicinal chemistry for developing therapeutic agents. It can also be utilized as a building block in synthesizing more complex molecules with desired properties. Furthermore, it can be employed as a reference standard in analytical chemistry for identifying and quantifying the compound in various samples.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps in the synthesis may require specific reagents such as thioketones or thioacids to facilitate the formation of thioether linkages. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.

Chemical Properties

This compound can undergo various chemical reactions. The choice of reagents and conditions will dictate the reaction pathways and products formed; for example, using strong oxidizing agents can lead to overoxidation if not carefully controlled. The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Relevant analyses such as spectroscopic methods (NMR, IR) would provide further insights into its physical and chemical characteristics.

Mechanism of Action

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The compound shares structural similarities with several synthesized derivatives documented in the literature. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogues

Key Observations:

- Piperazine Modifications: The target compound’s 2-phenoxypropanoyl-piperazine substituent contrasts with 4g’s 4-fluorophenyl group (), which may reduce steric hindrance and enhance π-π stacking.

- Thioacetamide Linkage : Analogues like 5e () and 4y () utilize thioether or dual-thiadiazole linkages, which may alter metabolic stability compared to the target’s single thioacetamide group .

- Melting Points : Higher melting points in 4g (203–205°C) vs. 5e (132–134°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) in chlorophenyl-piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-isopropyl-2-((5-(4-(2-phenoxypropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiadiazole core formation. For example, 1,3,4-thiadiazole derivatives are synthesized via cyclization of thiosemicarbazides with acid chlorides in the presence of POCl₃ under reflux (90°C, 3 hours) . Subsequent functionalization of the thiadiazole ring with piperazine and phenoxypropanoyl groups requires coupling reactions (e.g., nucleophilic substitution or amidation). Yield optimization depends on solvent choice (DMSO/water mixtures for recrystallization), pH adjustment (8–9 with NH₃), and stoichiometric ratios of intermediates .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Structural validation relies on analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and piperazine-thiadiazole connectivity .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 276.37 g/mol for analogous piperidine-acetamide derivatives) .

- Elemental Analysis : Combustion analysis to validate C, H, N, and S content against theoretical values .

Q. What are the critical physicochemical properties influencing this compound’s solubility and stability?

- Methodological Answer : Key properties include:

- LogP : Predicted hydrophobicity (e.g., ~2.5–3.0 for similar thiadiazole-acetamides) affects solvent compatibility .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

- pH Sensitivity : Stability under acidic/basic conditions can be assessed via HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer : Contradictions often arise from tautomerism or dynamic effects in the thiadiazole-piperazine system. Strategies include:

- Variable Temperature NMR : To detect conformational changes or tautomeric equilibria .

- 2D NMR Techniques (COSY, NOESY) : To assign ambiguous proton couplings and spatial proximities .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

Q. What experimental designs are recommended to optimize the compound’s bioactivity against microbial targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified phenoxypropanoyl or piperazine groups to identify pharmacophores .

- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Staphylococcus aureus or fungal strains, comparing activity to reference drugs .

- Molecular Docking : Use software like AutoDock to predict binding interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How can researchers address low reproducibility in synthesis yields across laboratories?

- Methodological Answer : Standardize protocols by:

- Reagent Purity : Use HPLC-grade solvents and anhydrous POCl₃ to minimize side reactions .

- Reaction Monitoring : TLC or in-situ IR spectroscopy to track intermediate formation .

- Scale-Up Considerations : Evaluate mass transfer limitations (e.g., stirring rate, reactor geometry) during piperazine coupling .

Q. What strategies are effective for elucidating the metabolic fate of this compound in preclinical studies?

- Methodological Answer :

- Radiolabeling : Incorporate ¹⁴C isotopes at the acetamide or thiadiazole moiety to track metabolites via LC-MS .

- Hepatic Microsome Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify oxidative metabolites .

- In Silico Prediction : Tools like MetaSite to simulate Phase I/II metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.